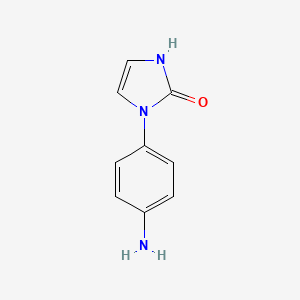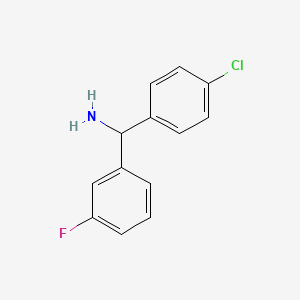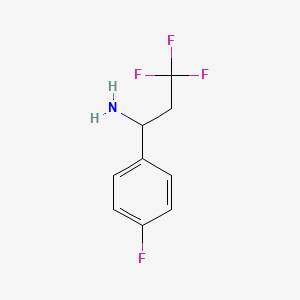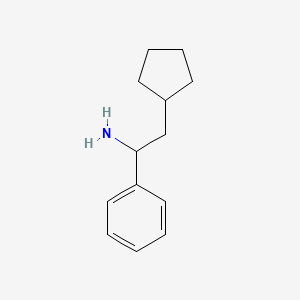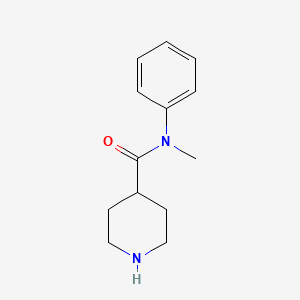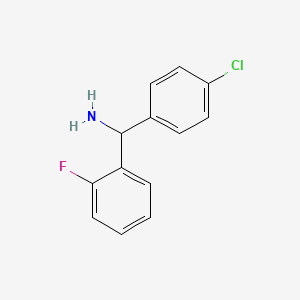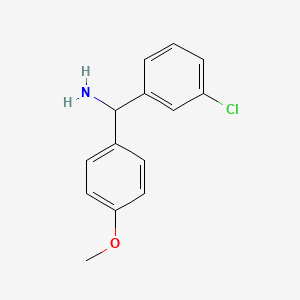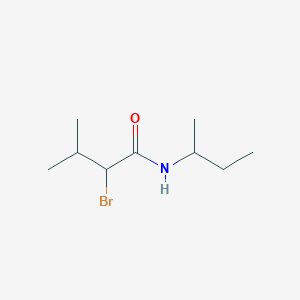
2-bromo-N-(butan-2-yl)-3-methylbutanamide
Overview
Description
Synthesis Analysis
The synthesis of this compound involves specific reactions, which are detailed in the literature. One approach is the reaction of 2-bromo-5-methoxybenzohydrazide with ethyl methyl ketone in ethanol, catalyzed by a drop of dilute sulfuric acid. This process yields 2-bromo-N-(butan-2-yl)-3-methylbutanamide .
Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring and an amide group . The dihedral angle between the benzene ring and the mean plane of the amide grouping is approximately 77.7° .
Scientific Research Applications
Xanthine Oxidase Inhibitory Properties
A study by Smelcerovic et al. (2016) explored the inhibitory activity of N-(α-bromoacyl)-α-amino esters, including compounds similar to 2-bromo-N-(butan-2-yl)-3-methylbutanamide, against xanthine oxidase (XO). These compounds did not show significant inhibitory effects, but their favorable pharmacokinetic behavior and toxicological properties, predicted by in silico study, may be beneficial for their implementation in prodrug strategies (Smelcerovic et al., 2016).
Synthesis and Biological Activity
Yancheva et al. (2015) synthesized similar N-(α-bromoacyl)-α-amino esters and investigated their cytotoxicity, anti-inflammatory, and antibacterial activity. The compounds exhibited low levels of cytotoxicity and no significant antibacterial or anti-inflammatory activity, which might be advantageous for their use in prodrugs (Yancheva et al., 2015).
Antituberculosis Activity
A study by Omel’kov et al. (2019) reported on compounds with structural similarities to 2-bromo-N-(butan-2-yl)-3-methylbutanamide, noting their high antituberculosis activity. One such compound is in the final stage of clinical trials for use in clinical practice (Omel’kov et al., 2019).
Bromination Agent
Veisi et al. (2014) developed a new efficient brominating agent, 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide, for selective bromination. This agent shows promise for brominating various substrates, including compounds similar to 2-bromo-N-(butan-2-yl)-3-methylbutanamide (Veisi et al., 2014).
Cyclopropane and Heterocycle Formation
Farin˜a et al. (1987) explored the formation of cyclopropane lactones and fused heterocyclic compounds from reactions involving 2-bromo-3-formylacrylic acid derivatives, which may provide insights into the reactivity of compounds like 2-bromo-N-(butan-2-yl)-3-methylbutanamide (Farin˜a et al., 1987).
Biofuel and Anti-Knock Properties
Mack et al. (2014) investigated biofuels with potential anti-knock properties, which may be relevant to the study of 2-bromo-N-(butan-2-yl)-3-methylbutanamide and its derivatives (Mack et al., 2014).
Mechanism of Action
Target of Action
The primary target of 2-bromo-N-(butan-2-yl)-3-methylbutanamide is Cathepsin D . Cathepsin D is an acid protease active in intracellular protein breakdown . It plays a role in the pathogenesis of several diseases such as breast cancer and possibly Alzheimer’s disease .
Mode of Action
The compound acts as an inhibitor of Cathepsin D
Biochemical Pathways
The inhibition of Cathepsin D affects the processing of the Amyloid Precursor Protein (APP) following its cleavage and activation by ADAM30 . This leads to APP degradation . The disruption of this pathway can have downstream effects on cellular processes, particularly those related to the diseases associated with Cathepsin D.
Result of Action
The inhibition of Cathepsin D by 2-bromo-N-(butan-2-yl)-3-methylbutanamide can result in the modulation of APP processing . This could potentially alter the progression of diseases such as Alzheimer’s, where APP processing and the subsequent formation of beta-amyloid plaques are key factors .
properties
IUPAC Name |
2-bromo-N-butan-2-yl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO/c1-5-7(4)11-9(12)8(10)6(2)3/h6-8H,5H2,1-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIQOQJYXJRHIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(C(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(butan-2-yl)-3-methylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



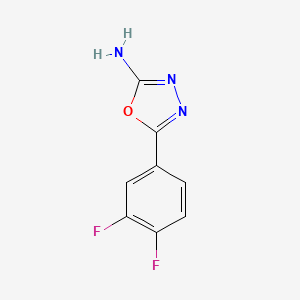
![2-({[(4-Nitrophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B3198953.png)
![3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B3198957.png)
![5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3198962.png)

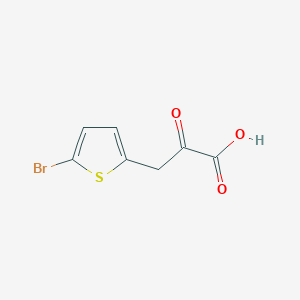
![2-{[Methyl(phenyl)amino]methyl}aniline](/img/structure/B3198994.png)
